Cas no 4344-61-0 (1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole)
4344-61-0 structure
Product Name:1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole
CAS No:4344-61-0
MF:C9H10N2S
MW:178.254100322723
MDL:MFCD00507035
CID:325275
PubChem ID:415665
Update Time:2025-04-19
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,1-methyl-2-(methylthio)-
- 1H-Benzimidazole,1-methyl-2-(methylthio)-(8CI,9CI)
- 1-Methyl-2-(methylthio)benzimidazole
- Benzimidazole,1-methyl-2-(methylthio)- (6CI,7CI)
- Z15478802
- SCHEMBL4160892
- CS-0245572
- AKOS001450894
- HMS1410L01
- 1-methyl-2-methylsulfanylbenzimidazole
- WXOHRQAMBKXWME-UHFFFAOYSA-N
- 1-methyl-2-methylthiobenzimidazole
- IDI1_008110
- 1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole
- 1-Methyl-2-methylsulfanyl-1H-benzoimidazole
- 4344-61-0
- NCIOpen2_008763
- CHEMBL223968
- Enamine_005875
- EN300-306871
-
- MDL: MFCD00507035
- Inchi: 1S/C9H10N2S/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3
- InChI Key: WXOHRQAMBKXWME-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2C=CC=CC=2N1C
Computed Properties
- Exact Mass: 178.0566
- Monoisotopic Mass: 178.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 327.9±25.0 °C at 760 mmHg
- Flash Point: 152.1±23.2 °C
- PSA: 17.82
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356718-50mg |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356718-100mg |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M356718-500mg |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-306871-0.05g |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 95.0% | 0.05g |
$57.0 | 2025-03-21 | |
| Enamine | EN300-306871-0.1g |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 95.0% | 0.1g |
$84.0 | 2025-03-21 | |
| Enamine | EN300-306871-0.25g |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 95.0% | 0.25g |
$120.0 | 2025-03-21 | |
| Enamine | EN300-306871-0.5g |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 95.0% | 0.5g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-306871-1.0g |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 95.0% | 1.0g |
$241.0 | 2025-03-21 | |
| Enamine | EN300-306871-2.5g |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 95.0% | 2.5g |
$476.0 | 2025-03-21 | |
| Enamine | EN300-306871-5.0g |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole |
4344-61-0 | 95.0% | 5.0g |
$702.0 | 2025-03-21 |
1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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